molecular formula C16H12Br4N2O3 B14951413 2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B14951413
M. Wt: 599.9 g/mol
InChI Key: LMKGLODVAVNMAA-AERZKKPOSA-N
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Description

2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound characterized by its brominated phenoxy and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with 2-bromoacetyl bromide to form 2-(2-bromo-4-methylphenoxy)acetophenone. The final step involves the condensation of this intermediate with 2,4,6-tribromo-3-hydroxybenzaldehyde and hydrazine hydrate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The phenolic and hydrazide groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction is facilitated by the electrophilic nature of the bromine atoms and the hydrazide group, which can form stable adducts with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-BROMO-4-METHYLPHENOXY)-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE lies in its combination of brominated phenoxy and hydrazide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12Br4N2O3

Molecular Weight

599.9 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12Br4N2O3/c1-8-2-3-13(11(18)4-8)25-7-14(23)22-21-6-9-10(17)5-12(19)16(24)15(9)20/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+

InChI Key

LMKGLODVAVNMAA-AERZKKPOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br)Br

Origin of Product

United States

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